

Decyl 2-Chloroacetate: Mechanistic Profiling of a Lipophilic Alkylating Agent

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Compound of Interest

Compound Name: Decyl 2-chloroacetate

CAS No.: 6974-05-6

Cat. No.: B1361533

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Executive Summary

Decyl 2-chloroacetate (CAS 6974-05-6) is a specialized

-haloester utilized primarily as a lipophilic electrophile in the synthesis of quaternary ammonium compounds (QACs), specifically gemini surfactants like Ethonium.[1] Its mechanism of action is defined by its dual identity:

- **Synthetic Reagent:** It acts as a potent alkylating agent via bimolecular nucleophilic substitution (S_N2), transferring the decyl-esterified acetate group to nucleophilic amines.
- **Bioactive Toxicant:** Upon biological exposure, it functions as a metabolic poison. Its lipophilicity facilitates membrane transport, where subsequent hydrolysis releases monochloroacetic acid (MCA), a specific inhibitor of the Krebs cycle enzyme aconitase.

This guide provides a rigorous analysis of these mechanisms, supported by experimental protocols for synthesis and kinetic validation.

Part 1: Molecular Mechanism of Reactivity

The reactivity of **decyl 2-chloroacetate** is governed by the electronic environment of the

-carbon. The presence of the electron-withdrawing chlorine atom and the adjacent carbonyl group creates a highly electrophilic center, susceptible to nucleophilic attack.

Electrophilic Activation

- Inductive Effect (-I): The chlorine atom () and the carbonyl oxygen withdraw electron density from the -carbon, significantly lowering the energy of the C-Cl antibonding orbital.
- Steric Accessibility: Unlike tertiary alkyl halides, the primary -carbon in the chloroacetate moiety is sterically unhindered, favoring transition states.
- Leaving Group Ability: The chloride ion () is a weak base and an excellent leaving group, driving the reaction forward.

The Reaction Coordinate

In synthetic applications, such as the formation of Ethonium, **decyl 2-chloroacetate** undergoes nucleophilic attack by tertiary amines (e.g.,

-tetramethylethylenediamine, TMEDA).

Mechanism:

- The lone pair of the amine nitrogen attacks the -carbon backside to the C-Cl bond.
- A pentacoordinate transition state forms with simultaneous bond breaking (C-Cl) and bond forming (N-C).

- Chloride is expelled, yielding a quaternary ammonium cation.

Physicochemical Profile

Table 1 summarizes the key properties dictating its behavior in biphasic systems and lipid membranes.

Table 1: Physicochemical Properties of **Decyl 2-Chloroacetate**

Property	Value	Significance
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| Molecular Formula |

| Lipophilic tail (

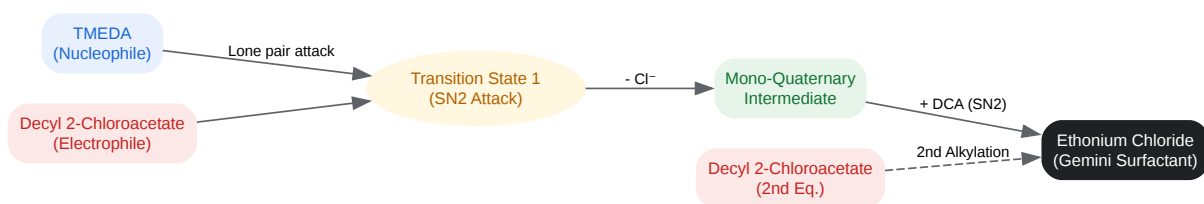
) + Reactive head | | Molecular Weight | 234.76 g/mol | Facilitates permeation through pore proteins | | LogP (Predicted) | ~4.5 | High lipophilicity; rapid membrane absorption | | Boiling Point | 274.5°C | Low volatility; stable under reflux conditions | | Density | 0.972 g/cm³ | Forms distinct organic phase in aqueous extractions |

Part 2: Synthetic Mechanism (Case Study: Ethonium Synthesis)

The primary industrial application of **decyl 2-chloroacetate** is the synthesis of Ethonium (1,2-ethylene-bis(N-dimethyl-carbodecyloxymethyl)ammonium dichloride). This process relies on the double alkylation of a diamine.

Reaction Pathway Visualization

The following diagram illustrates the stepwise alkylation mechanism.



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Figure 1: Stepwise

alkylation of TMEDA by **Decyl 2-chloroacetate** to form Ethonium.

Part 3: Toxicological Mechanism of Action

While useful in synthesis, **decyl 2-chloroacetate** poses significant biological hazards. Its toxicity is not merely due to corrosivity but stems from specific metabolic disruptions.

Metabolic Activation & Aconitase Inhibition

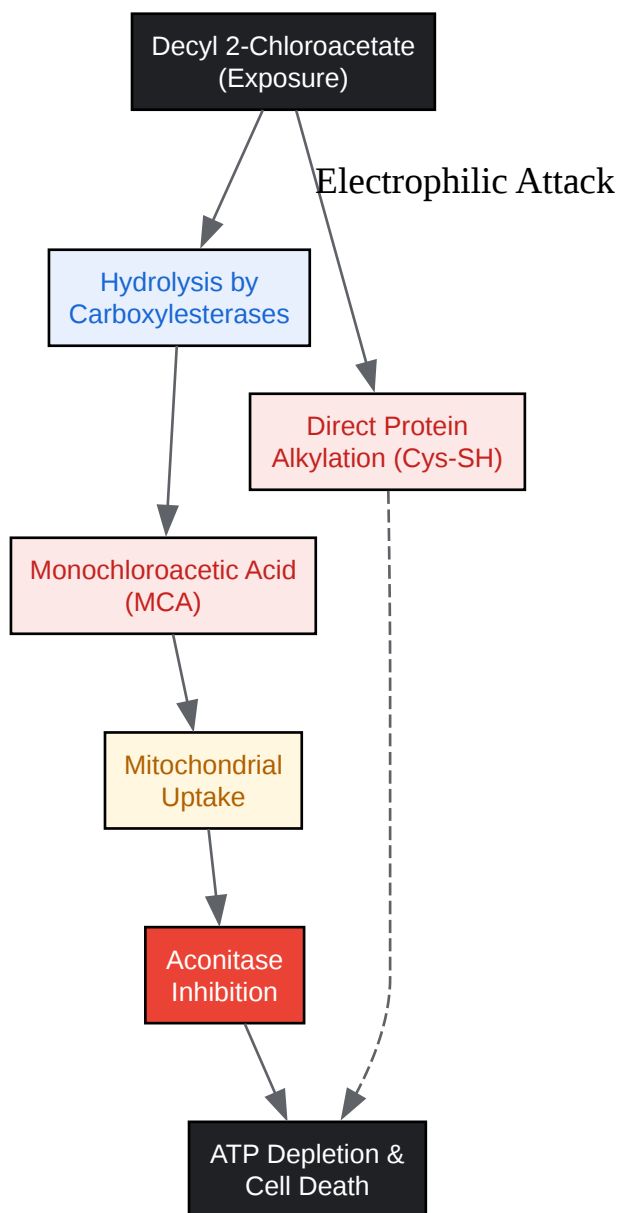
Upon entry into a biological system (via skin absorption or inhalation), the ester bond is cleaved by non-specific carboxylesterases.

- Hydrolysis:
.
- Mitochondrial Entry: MCA is transported into the mitochondria.
- Enzyme Inhibition: MCA mimics acetate and enters the Krebs cycle but inhibits aconitase. The chlorine atom sterically or electronically disrupts the Fe-S cluster of the enzyme, halting cellular respiration and leading to lactate accumulation and cellular apoptosis.

Protein Alkylation (Haptenization)

The intact ester is also a direct alkylating agent. It can react with cysteine residues (thiol groups) on proteins:

This covalent modification can trigger immune responses (sensitization) or inactivate critical enzymes containing active-site thiols.



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Figure 2: Adverse Outcome Pathway (AOP) for **Decyl 2-chloroacetate** toxicity.

Part 4: Experimental Protocols

Protocol: Optimized Synthesis of Decyl 2-Chloroacetate

Objective: Synthesis of high-purity intermediate for surfactant production. Reference: Adapted from methodologies for Ethonium synthesis [1].

Reagents:

- Chloroacetic acid (1.2 eq)
- n-Decanol (1.0 eq)
- p-Toluenesulfonic acid (TsOH) (0.5 mol% catalyst)
- Solvent: Xylene (azeotropic water removal)

Workflow:

- Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.
- Charging: Add n-Decanol, Chloroacetic acid, and TsOH into the flask with Xylene.
- Reflux: Heat to reflux (approx. 140°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).
- Workup:
 - Cool to room temperature.
 - Wash organic layer with saturated (2x) to remove unreacted acid.
 - Wash with brine (1x) and dry over anhydrous .
- Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (vacuum distillation) to obtain pure **Decyl 2-chloroacetate**.
 - Target Yield: >80%
 - Validation: FT-IR (Ester C=O stretch at $\sim 1740\text{ cm}^{-1}$, C-Cl stretch at $\sim 790\text{ cm}^{-1}$) [3].

Protocol: Kinetic Validation of Alkylating Potential

Objective: Determine the second-order rate constant (

) to quantify electrophilicity.

Methodology:

- Reactants: **Decyl 2-chloroacetate** (0.1 M) and Pyridine (0.1 M) in Acetonitrile.
- Monitoring: Conduct reaction in a temperature-controlled NMR probe or UV-Vis spectrophotometer (monitoring disappearance of ester or appearance of pyridinium salt).
- Data Analysis: Plot

vs. time. A linear relationship confirms second-order kinetics (

).
- Self-Validation: If the plot is non-linear, check for moisture contamination (hydrolysis competition).

References

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Sources

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